![molecular formula C8H13NO3 B14684759 2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate CAS No. 25264-39-5](/img/structure/B14684759.png)
2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate typically involves the esterification of 2-[(2-Oxoethyl)amino]ethanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used as the reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-[(2-Oxoethyl)amino]ethanol and 2-methylprop-2-enoic acid.
Reduction: 2-[(2-Hydroxyethyl)amino]ethyl 2-methylprop-2-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with specific enzymes or receptors in biological systems. The molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the amino and oxoethyl groups, which confer distinct chemical and physical properties.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Butyl propionate
- Isopropyl butanoate
These compounds differ in their alkyl groups and specific applications, but they all share the common ester functional group, making them useful in various chemical and industrial processes.
Propiedades
Número CAS |
25264-39-5 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2-(2-oxoethylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13NO3/c1-7(2)8(11)12-6-4-9-3-5-10/h5,9H,1,3-4,6H2,2H3 |
Clave InChI |
HFUNREGKNPCDTF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCNCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


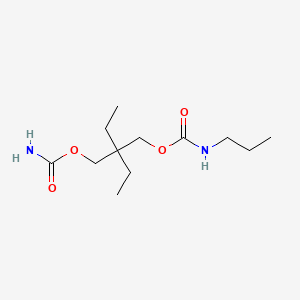
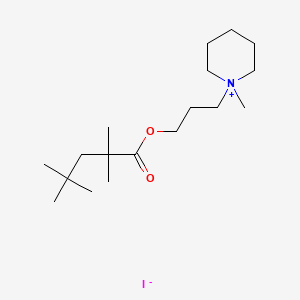
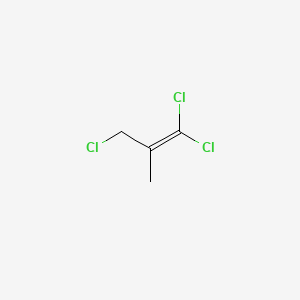
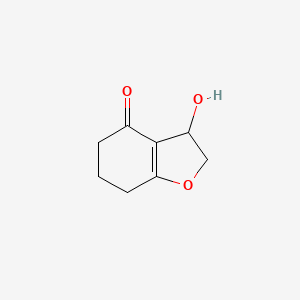
![3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid](/img/structure/B14684699.png)
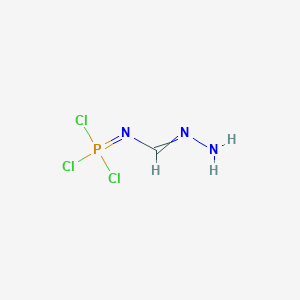
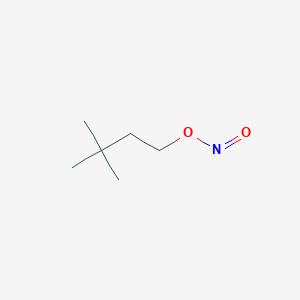
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
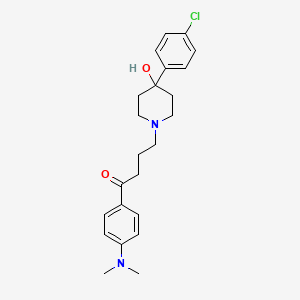
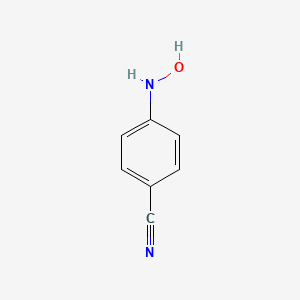
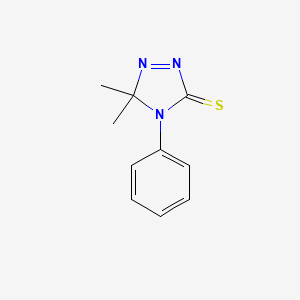
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)

